Ketoconazole
Overview
Description
Ketoconazole, known chemically as this compound, is a synthetic antifungal agent used to treat a variety of fungal infections. It is available in various forms, including tablets, creams, and shampoos. This compound works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting their structure and function .
Mechanism of Action
Target of Action
Nizoral, also known as Ketoconazole, primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol , which is a vital component of the fungal cell membrane .
Mode of Action
This compound interacts with its target, the 14-α-sterol demethylase, and inhibits its function . This interaction results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway. By inhibiting the 14-α-sterol demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to an increase in cellular permeability, thereby inhibiting the growth of the fungus .
Pharmacokinetics
This compound exhibits a bioavailability of 37–97% when taken orally . It undergoes extensive metabolism in the liver, predominantly through oxidation and O-dealkylation . The major identified metabolic pathways are oxidation and degradation of the imidazole and piperazine rings . This compound is eliminated biphasically, with a half-life of 2 hours during the first 10 hours and 8 hours thereafter . About 13% of the dose is excreted in the urine, of which 2 to 4% is unchanged drug . The major route of excretion is through the bile into the intestinal tract .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to increased fungal cellular permeability . This alteration in the cell membrane disrupts normal fungal cell activity, thereby inhibiting the growth and proliferation of the fungus .
Action Environment
Therefore, factors that alter the acidity of the environment, such as co-administration with antacids or proton pump inhibitors, could potentially influence the drug’s action and efficacy
Biochemical Analysis
Biochemical Properties
Ketoconazole, the active ingredient in Nizoral, interacts with various enzymes and proteins in the body. It is a potent inhibitor of cytochrome P450 (CYP) enzymes in the adrenal glands . By inhibiting these enzymes, this compound prevents the synthesis of ergosterol, a key component of the fungal cell membrane . This inhibition disrupts the integrity of the fungal cell membrane, leading to the death of the fungal cell .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the synthesis of ergosterol, which is crucial for maintaining the integrity of the fungal cell membrane . This disruption can lead to cell death, effectively treating the fungal infection .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the cytochrome P450 enzymes, inhibiting their activity . This inhibition prevents the conversion of lanosterol to ergosterol, disrupting the synthesis of the fungal cell membrane . The lack of ergosterol leads to increased cellular permeability and ultimately, cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has a biphasic elimination from plasma with a half-life of 2 hours during the first 10 hours and 8 hours thereafter . It is converted into several inactive metabolites, and about 13% of the dose is excreted in the urine, of which 2 to 4% is unchanged drug .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. While specific studies on Nizoral’s dosage effects in animal models are limited, it’s known that the lethal dose of this medication is at least 50 times the usual recommended dose . Thus, serious side effects are unusual, but nausea and upset stomach are not uncommon .
Metabolic Pathways
This compound is involved in several metabolic pathways. The major identified metabolic pathways are oxidation and degradation of the imidazole and piperazine rings, oxidative O-dealkylation, and aromatic hydroxylation . These metabolic processes are predominantly carried out by hepatic microsomal enzymes .
Transport and Distribution
This compound is widely distributed into tissues . Only a negligible proportion of this compound reaches the cerebrospinal fluid . The major route of excretion is through the bile into the intestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketoconazole is synthesized through a multi-step process involving the reaction of imidazole with various reagents. The key steps include:
Formation of the imidazole ring: This involves the reaction of glyoxal, formaldehyde, and ammonia.
Attachment of the dioxolane ring: This is achieved by reacting the imidazole derivative with 2,4-dichlorophenyl acetonitrile.
Final assembly: The intermediate is then reacted with piperazine and acetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ketoconazole undergoes several types of chemical reactions, including:
Oxidation: Primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often used in the synthesis of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide and cytochrome P450 enzymes.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized metabolites, which are often less active than the parent compound .
Scientific Research Applications
Ketoconazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another azole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: Similar to ketoconazole but with a broader spectrum of activity and better absorption.
Clotrimazole: An older antifungal agent with a similar structure but used primarily for topical applications.
Uniqueness of this compound
This compound is unique in its broad spectrum of activity and its availability in multiple formulations, including oral, topical, and shampoo forms. Its ability to inhibit cytochrome P450 enzymes also makes it a valuable tool in research settings .
Properties
IUPAC Name |
1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-ZEQKJWHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
Record name | KETOCONAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161949 | |
Record name | (-)-Ketoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, COLOURLESS CRYSTALS OR POWDER. | |
Record name | Ketoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | KETOCONAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
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Explanation | Creative Commons CC BY 4.0 | |
Solubility |
0.0866 mg/L, Solubility in water: none | |
Record name | Ketoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | KETOCONAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
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Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
Record name | KETOCONAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Cushing's syndrome (CS) is underpinned by chronic hypercortisolism leading to multisystem morbidity, including effects on the cardiovascular and endocrine systems, metabolic syndrome with accompanying changes in body composition, neuropsychiatric effects, changes in blood pressure and chemistry, and opportunistic infections. CS is most commonly caused by an ACTH-producing pituitary adenoma (ACTH-dependent CS) but may also be caused by an adrenal adenoma, adrenal carcinoma, or adrenal hyperplasia (ACTH-independent CS). As hypercortisolism is associated with significant morbidity and increased mortality, the primary goal of therapy is to normalize cortisol levels, either through surgical resection of the associated tumour or, when surgery is unsuccessful or inappropriate, radiological or chemotherapeutic treatment. Different medications target different axes of the underlying etiology of CS; steroidogenic enzyme inhibitors are effective against all forms of CS. [Ketoconazole], which is indicated for endogenous CS by the EMA and used for the same indication off-label in the US, is a racemate of 2S,4R (levoketoconazole) and 2R,4S (dextroketoconazole) _cis_-enantiomers known to inhibit multiple CYP450 enzymes. Studies using enantiomerically pure versions deduced that levoketoconazole is between 1.2-2.7 times more potent at inhibiting the key steroidogenic enzymes CYP11A1, CYP11B1, CYP11B2, and CYP17A1 than racemic [ketoconazole], and ~15-25 times more potent than dextroketoconazole, suggesting that the majority of the therapeutic efficacy of [ketoconazole] in CS is due to levoketoconazole. Hence, levoketoconazole directly inhibits key enzymes in cortisol and testosterone synthesis. As levoketoconazole is a more potent steroidogenic inhibitor than [ketoconazole], lower concentrations should achieve the same therapeutic effect and may also decrease the risk of hepatic toxicity. In addition to the dose consideration, levoketoconazole is 12 times less potent than dextroketoconazole at inhibiting CYP7A1, a rate-limiting enzyme for bile acid synthesis. However, levoketoconazole is roughly two times more potent at inhibiting CYP3A4 than dextroketoconazole., Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane. | |
Record name | Levoketoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05667 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | KETOCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 4-methylpentanone | |
CAS No. |
142128-57-2, 65277-42-1, 142128-59-4 | |
Record name | (-)-Ketoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |
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Record name | Levoketoconazole [USAN] | |
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Record name | (+)-Ketoconazole | |
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Record name | Levoketoconazole | |
Source | DrugBank | |
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Record name | (-)-Ketoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |
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Record name | Ketoconazole | |
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Record name | LEVOKETOCONAZOLE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |
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Record name | KETOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |
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Record name | KETOCONAZOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
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Record name | Ketoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | KETOCONAZOLE | |
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Melting Point |
146 °C, 148-152 °C | |
Record name | KETOCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ketoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | KETOCONAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ketoconazole?
A1: this compound [] is a broad-spectrum antifungal agent that acts by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane [, , , ]. It achieves this by binding to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol [, ]. This disruption in ergosterol synthesis leads to increased permeability of the fungal cell membrane, ultimately resulting in cell death [].
Q2: Does this compound affect human cells?
A2: While this compound primarily targets fungal cells, it can also interact with mammalian cytochrome P450 enzymes at higher concentrations, leading to potential drug interactions and adverse effects [, , ]. This is one of the reasons why monitoring liver function during this compound therapy is essential [].
Q3: Are there any concerns regarding the development of resistance to this compound?
A4: Like other antifungal agents, the prolonged or inappropriate use of this compound can lead to the emergence of resistant fungal strains []. Resistance mechanisms can involve mutations in the target enzyme, lanosterol 14α-demethylase, or overexpression of efflux pumps that reduce intracellular drug accumulation [].
Q4: What are the key pharmacokinetic properties of this compound?
A5: this compound exhibits variable oral bioavailability, influenced by factors such as gastric pH and food intake [, ]. It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, and is excreted mainly in feces and bile [].
Q5: How does the formulation of this compound affect its bioavailability?
A6: Different formulations of this compound, such as creams, shampoos, and tablets, can influence drug release and penetration into target tissues [, ]. For instance, a this compound foam formulation (Extina) demonstrated enhanced skin penetration compared to the cream formulation (Nizoral) in permeation studies [].
Q6: What are the potential adverse effects associated with this compound use?
A7: this compound has been associated with hepatotoxicity, which can manifest as asymptomatic transaminase elevations or, in rare cases, overt hepatitis []. The risk of liver injury is dose-dependent and may be higher in elderly patients [].
Q7: How does this compound interact with other drugs?
A8: this compound is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, and can significantly impact the metabolism of co-administered drugs that are substrates of this enzyme [, ]. This inhibition can lead to elevated plasma concentrations of the co-administered drug, potentially resulting in adverse effects [, ].
Q8: Beyond its antifungal properties, are there other potential applications of this compound being investigated?
A9: Interestingly, this compound has been identified as a potential inhibitor of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor through computational modeling studies []. This suggests that this compound could potentially be repurposed as an antiviral agent against COVID-19, although further research is needed to validate these findings [].
Q9: How is this compound typically quantified in pharmaceutical formulations and biological samples?
A10: Various analytical methods have been developed for the determination of this compound, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) [, ]. These methods offer good sensitivity, accuracy, and precision for quantifying this compound in pharmaceutical products and biological matrices [, ].
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